Cas no 2680769-72-4 (2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid)

2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2680769-72-4
- EN300-28277051
- 2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
- 2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid
-
- Inchi: 1S/C8H10F3NO4/c1-16-5(6(13)14)4-2-12(3-4)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14)
- InChI Key: BPYDRQXRPGFPFJ-UHFFFAOYSA-N
- SMILES: FC(C(N1CC(C(C(=O)O)OC)C1)=O)(F)F
Computed Properties
- Exact Mass: 241.05619229g/mol
- Monoisotopic Mass: 241.05619229g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 66.8Ų
2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277051-0.05g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
Enamine | EN300-28277051-2.5g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
Enamine | EN300-28277051-0.5g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
Enamine | EN300-28277051-1.0g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28277051-0.25g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
Enamine | EN300-28277051-1g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 1g |
$1129.0 | 2023-09-09 | ||
Enamine | EN300-28277051-10.0g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
Enamine | EN300-28277051-5.0g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
Enamine | EN300-28277051-0.1g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
Enamine | EN300-28277051-5g |
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid |
2680769-72-4 | 5g |
$3273.0 | 2023-09-09 |
2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid Related Literature
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on 2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid
Comprehensive Overview of 2-Methoxy-2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic Acid (CAS No. 2680769-72-4)
2-Methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid (CAS No. 2680769-72-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of azetidine derivatives, which are increasingly explored for their bioactivity and versatility in drug design. The presence of both methoxy and trifluoroacetyl groups in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's CAS number 2680769-72-4 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions. Its systematic name, 2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid, reflects its molecular architecture, combining an azetidine ring with acetic acid and trifluoroacetyl functionalities. This combination is particularly intriguing for medicinal chemists, as it offers opportunities for hydrogen bonding and electrophilic interactions, which are pivotal in drug-receptor binding.
In recent years, the demand for azetidine-based compounds has surged, driven by their role in developing small-molecule therapeutics targeting metabolic disorders and inflammatory diseases. Searches for "azetidine derivatives in drug discovery" and "trifluoroacetyl group applications" have spiked on academic databases, highlighting the growing interest in this chemical space. 2-Methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid is frequently cited in patents related to protease inhibitors and enzyme modulators, underscoring its relevance in modern pharmacology.
From a synthetic perspective, the compound's carboxylic acid moiety allows for further derivatization, enabling the creation of esters, amides, or other conjugates. This flexibility aligns with the industry's focus on "tailored intermediates for combinatorial chemistry," a trending topic in organic synthesis forums. Additionally, the trifluoroacetyl group's electron-withdrawing properties can influence the compound's lipophilicity and metabolic stability, key factors in optimizing drug candidates.
Environmental and safety considerations are also paramount when handling 2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid. While not classified as hazardous under standard regulations, proper storage conditions (e.g., anhydrous environments, inert atmospheres) are recommended to preserve its integrity. Researchers often search for "stability of azetidine carboxylic acids" or "handling fluorinated compounds," reflecting practical concerns in laboratory settings.
In conclusion, CAS No. 2680769-72-4 represents a compelling case study in the intersection of structural complexity and functional utility. Its applications span from pharmaceutical intermediates to agrochemical precursors, with ongoing studies exploring its potential in bioconjugation and material science. As the scientific community continues to prioritize sustainable synthesis and green chemistry, compounds like this will remain at the forefront of innovation.
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